Stachybotrylactam

Description

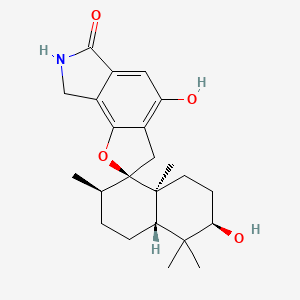

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31NO4 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1 |

InChI Key |

ZSVLMDBFFSSVAK-RCJATNNHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Stachybotrylactam Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a prominent member of the phenylspirodrimane (PSD) class of meroterpenoids, is a secondary metabolite produced by fungi of the genus Stachybotrys.[1][2] These compounds are of significant interest due to their diverse and potent biological activities. Phenylspirodrimanes are characterized by a unique chemical scaffold, arising from a hybrid polyketide and terpene biosynthetic origin.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the genetic basis, proposed enzymatic steps, and factors influencing its production. It is intended to serve as a resource for researchers engaged in natural product discovery, biosynthesis elucidation, and the development of novel therapeutic agents.

The Genetic Blueprint: The Phenylspirodrimane (psd) Gene Cluster

The biosynthesis of phenylspirodrimanes, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the psd cluster.[4][5] The identification and characterization of this cluster in Stachybotrys sp. CPCC 401591 has been a significant advancement in understanding the genetic underpinnings of PSD production.[4][5]

Genome mining and bioinformatic analyses have revealed that the psd gene cluster contains genes encoding the key enzymes required for the synthesis of the PSD scaffold. A crucial component of this cluster is a non-reducing polyketide synthase (NR-PKS), encoded by the gene psdA, which is responsible for the synthesis of the polyketide moiety of this compound.[4][5][6] Gene deletion experiments have confirmed the essential role of psdA in PSD biosynthesis.[4][5][6]

Transcriptomic analysis has shown that the expression of genes within the psd cluster is correlated with the production of phenylspirodrimanes, further solidifying the functional linkage of this gene cluster to the biosynthesis of these metabolites.[4][5]

The Biosynthetic Pathway: A Proposed Enzymatic Cascade

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and mevalonate pathways to form the characteristic phenylspirodrimane skeleton. While the entire pathway has not been fully elucidated and experimentally validated, a plausible route has been proposed based on identified intermediates and the putative functions of enzymes encoded in the psd gene cluster.

The pathway commences with two primary precursors: orsellinic acid , derived from the polyketide pathway, and farnesyl diphosphate (FPP) , a product of the mevalonate pathway.[7]

The key steps are proposed as follows:

-

Prenylation: An aromatic prenyltransferase catalyzes the farnesylation of orsellinic acid, joining the polyketide and isoprenoid precursors.

-

Formation of Ilicicolin B: A series of enzymatic reactions, likely involving cyclases and oxidoreductases, leads to the formation of the key intermediate, ilicicolin B .

-

Oxidative Transformations and Cyclizations: Ilicicolin B undergoes further modifications, including oxidations and cyclizations, to yield another critical intermediate, stachybotrydial .[7]

-

Lactam Ring Formation: The final steps in the biosynthesis of this compound involve the incorporation of an amino group and subsequent cyclization to form the characteristic lactam ring. The precise enzymatic machinery and the source of the nitrogen atom for the lactam ring are still under investigation.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Quantitative Analysis of this compound Production

The production of this compound by Stachybotrys species is significantly influenced by culture conditions, including the composition of the growth medium. Several studies have quantified the production of this compound and other co-metabolites under various nutritional regimes. This data is crucial for optimizing the production of this compound for research and potential industrial applications.

Table 1: Production of this compound and Macrocyclic Trichothecenes by S. chartarum Genotype S on Different Media

| Medium | Roridin E (ng/g) | Satratoxin H (ng/g) | Satratoxin G (ng/g) | This compound (ng/g) |

| Potato Dextrose Agar (PDA) | 198,956.6 | 29,601.4 | 4520.4 | Not Reported |

| Cellulose Agar (CEL) | High | High | High | Not Reported |

| Malt Extract Agar (MEA) | Intermediate | Intermediate | Intermediate | Not Reported |

| Glucose-Yeast-Peptone (GYP) | Poor | Poor | Poor | Not Reported |

| Sabouraud Dextrose Agar (SAB) | Poor | Poor | Poor | Not Reported |

Data adapted from a study on mycotoxin production by S. chartarum genotype S.[8] Note: Specific quantitative values for this compound were not provided in this particular dataset, but its production is known to be influenced by media composition.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Stachybotrys species for the production of this compound and to extract the secondary metabolites for analysis.

Protocol:

-

Fungal Strains and Culture Conditions:

-

Stachybotrys strains are maintained on appropriate solid media, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

For metabolite production, fungal cultures are grown on various solid or in liquid media. Solid media cultures are typically incubated for 21 days at 25°C in the dark.

-

-

Metabolite Extraction:

-

The fungal mycelium and the underlying agar are macerated and extracted with a suitable organic solvent, such as a mixture of ethyl acetate and methanol.

-

The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract containing the secondary metabolites.

-

The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Gene Deletion via Homologous Recombination

Objective: To create a knockout mutant of a target gene in the psd cluster to investigate its function in this compound biosynthesis.

Protocol:

-

Construction of the Deletion Cassette:

-

A deletion cassette is constructed containing a selectable marker gene (e.g., a gene conferring resistance to an antibiotic like zeocin) flanked by the upstream and downstream homologous regions of the target gene (e.g., psdA).

-

-

Protoplast Preparation and Transformation:

-

Fungal mycelium is treated with a mixture of cell wall-degrading enzymes to generate protoplasts.

-

The deletion cassette is introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

-

-

Selection and Screening of Transformants:

-

Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic.

-

Resistant colonies are screened by PCR using primers specific for the target gene and the selectable marker to identify successful homologous recombination events.

-

-

Metabolite Analysis of Mutants:

-

The knockout mutants are cultivated under conditions that normally induce this compound production.

-

The metabolite profiles of the mutants are compared to that of the wild-type strain using analytical techniques like LC-MS to confirm the loss of this compound production.

-

Below is a workflow diagram for the gene deletion process.

Future Directions and Conclusion

The study of this compound biosynthesis is a rapidly evolving field. While significant progress has been made in identifying the genetic basis and proposing a biosynthetic pathway, further research is needed to fully characterize the enzymatic machinery and regulatory networks involved. Key areas for future investigation include:

-

Functional Characterization of psd Cluster Genes: Systematic gene knockout and heterologous expression studies are required to elucidate the specific function of each enzyme in the pathway.

-

Identification of Tailoring Enzymes: The enzymes responsible for the later steps of biosynthesis, including the formation of the lactam ring, need to be identified and characterized.

-

Regulatory Mechanisms: Understanding how the expression of the psd gene cluster is regulated will be crucial for optimizing this compound production.

-

Exploration of Chemical Diversity: The elucidation of the biosynthetic pathway will pave the way for combinatorial biosynthesis and synthetic biology approaches to generate novel phenylspirodrimane analogs with improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Biological Activity of Stachybotrylactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary metabolites produced by various species of the fungus Stachybotrys. As a member of this structurally complex family of natural products, this compound has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antiviral, immunosuppressive, and potential anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts.

Chemical Properties

-

Chemical Formula: C₂₃H₃₁NO₄

-

Molecular Weight: 385.5 g/mol

-

CAS Number: 163391-76-2

-

Class: Phenylspirodrimane

Biological Activities

Antiviral Activity: HIV-1 Protease Inhibition

This compound has demonstrated in vitro antiviral activity through the inhibition of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This viral enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional proteins. The inhibition of HIV-1 protease by this compound prevents the formation of infectious viral particles. The potency of this inhibition has been quantified with an IC₅₀ value of 161 μM.[1]

Immunosuppressive Activity: Complement System Inhibition

Phenylspirodrimanes, the class of compounds to which this compound belongs, are presumed to possess immunosuppressive properties.[2] The proposed mechanism for this activity is the inhibition of the complement system, a critical component of the innate immune response. A closely related phenylspirodrimane, K-76, has been shown to inhibit the complement cascade by blocking the C5 intermediate step.[3][4] This prevents the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. While direct studies on this compound's effect on the complement system are limited, the activity of K-76 provides a strong model for its potential mechanism of immunosuppression.

Potential Anti-inflammatory Activity: Modulation of the NF-κB and ROS Signaling Pathways

While direct studies on the anti-inflammatory activity of this compound are not extensively available, research on other phenylspirodrimanes suggests a likely mechanism of action. Several phenylspirodrimanes have been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] One particular study on a novel phenylspirodrimane, designated as compound 10, demonstrated that its anti-inflammatory effect is mediated through the inhibition of the NF-κB/ROS signaling pathways.[1] This compound was found to inhibit the production of reactive oxygen species (ROS), which in turn may inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[1] Given the structural similarity, it is plausible that this compound shares this anti-inflammatory mechanism.

Cytotoxicity Profile

This compound has been evaluated for its cytotoxic effects on human liver cancer cells (HepG2). In these studies, it showed no observable cytotoxicity at concentrations up to 100 μM.[1] This suggests a favorable selectivity index, particularly when considering its antiviral and potential immunosuppressive and anti-inflammatory activities.

Quantitative Data Summary

| Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Antiviral | HIV-1 Protease Inhibition | in vitro | IC₅₀ = 161 μM | [1] |

| Cytotoxicity | Cytotoxicity Assay | HepG2 cells | No observable cytotoxicity up to 100 μM | [1] |

| Anti-inflammatory (related compound) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC₅₀ = 12.4 μM (for compound 10) | [1] |

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening inhibitors of HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer to each well.

-

Add serial dilutions of this compound to the test wells. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (solvent only).

-

Add the HIV-1 Protease to all wells except for the blank (buffer only).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

HepG2 Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on HepG2 cells.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the concentration at which no significant cytotoxicity is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with no LPS, a group with LPS only, and a positive control group (LPS + a known NO inhibitor).

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, add the supernatant from each well.

-

Prepare a standard curve using the sodium nitrite solution.

-

Add Griess Reagent Part A to all wells, followed by Part B.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite in the supernatants using the standard curve and calculate the percentage inhibition of NO production by this compound.

Signaling Pathways and Experimental Workflows

References

- 1. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. | Semantic Scholar [semanticscholar.org]

- 4. A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral and anti-inflammatory meroterpenoids: stachybonoids A–F from the crinoid-derived fungus Stachybotrys chartarum 952 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09859F [pubs.rsc.org]

Stachybotrylactam: An In-Depth Technical Guide on its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a spirodihydrobenzofuranlactam mycotoxin produced by the fungus Stachybotrys chartarum.[1][2] As a member of the phenylspirodrimane class of natural products, it is part of a family of compounds known for a range of biological activities, including immunosuppressive and antiviral effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, drawing from direct evidence where available and inferring potential mechanisms from studies of closely related compounds produced by Stachybotrys.

Cytotoxicity of this compound

Direct studies on the cytotoxicity of this compound have yielded specific results for certain cell lines. In human liver cancer (HepG2) cells, this compound has been shown to have no observable cytotoxicity at concentrations up to 100 μM.[1] This suggests a selective or weak cytotoxic profile in this particular cell line.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | HepG2 | Cytotoxicity | > 100 μM | [1] |

Postulated Mechanism of Action

While direct experimental evidence for the detailed cellular mechanism of this compound is limited, studies on other mycotoxins from Stachybotrys chartarum, particularly other phenylspirodrimanes and satratoxins, provide a strong basis for postulating its effects on key cellular processes.

Induction of Apoptosis

Toxins from Stachybotrys chartarum are known to be potent inducers of apoptosis. For instance, satratoxin G, another mycotoxin from the same fungus, has been shown to induce apoptosis in PC-12 neuronal cells.[4] This process is associated with the upregulation of key pro-apoptotic proteins such as p53 and BAX.[5] It is therefore plausible that this compound may also induce apoptosis through the intrinsic pathway.

A proposed mechanism involves the activation of a caspase-independent pathway, potentially mediated by the nuclear translocation of apoptosis-inducing factor (AIF).[4]

Key proteins involved in the postulated apoptotic pathway:

-

p53: A tumor suppressor protein that plays a central role in inducing apoptosis in response to cellular stress.

-

BAX: A pro-apoptotic member of the Bcl-2 family that promotes the release of mitochondrial contents to initiate apoptosis.

-

PKR (Protein Kinase R): A kinase that can be activated by viral dsRNA and other cellular stressors, leading to apoptosis.[4]

-

Caspase-3: A key executioner caspase in apoptosis. While some Stachybotrys toxins induce caspase-3 activation, apoptosis may proceed in a caspase-independent manner.[4]

Cell Cycle Arrest

Certain metabolites from Stachybotrys chartarum have been observed to cause cell cycle arrest, particularly at the G0/G1 phase.[5] This effect is often a precursor to apoptosis and is a common mechanism of action for anti-proliferative compounds. While direct evidence for this compound is pending, it is a probable mechanism contributing to its overall cellular effects.

Modulation of Signaling Pathways

The cellular effects of this compound and related compounds are likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation.

1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a wide range of stimuli. Some trichothecene mycotoxins from Stachybotrys are known to activate MAPKs.[6] This activation can be a part of the cellular stress response leading to either survival or apoptosis, depending on the context.

2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

Phenylspirodrimanes have been reported to possess immunosuppressive properties, which may involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.[7] Inhibition of NF-κB activation would lead to a decrease in the expression of inflammatory cytokines and cell survival proteins.

3. p53 Signaling Pathway:

As mentioned in the context of apoptosis, the upregulation of p53 is a key event in the cellular response to some Stachybotrys toxins.[5][8] Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence.

4. Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway:

Some phenylspirodrimanes have been shown to inhibit the liberation of TNF-α, a potent pro-inflammatory cytokine.[7] This suggests an anti-inflammatory aspect to the activity of this class of compounds.

Mandatory Visualizations

Caption: Postulated caspase-independent apoptotic pathway induced by this compound.

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

-

HepG2 cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

Objective: To detect changes in the expression of key apoptotic proteins in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-BAX, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Summary and Future Directions

This compound is a mycotoxin with a complex and not yet fully elucidated mechanism of action. Current data suggests it has low cytotoxicity in HepG2 cells. Based on the activities of related compounds from Stachybotrys chartarum, it is postulated that this compound may induce apoptosis through a p53- and BAX-mediated, potentially caspase-independent pathway, and may cause G0/G1 cell cycle arrest. Furthermore, it is likely to modulate key signaling pathways, including MAPK and NF-κB, and may have anti-inflammatory effects by inhibiting TNF-α release.

Future research should focus on direct experimental validation of these postulated mechanisms. Key areas of investigation include:

-

Comprehensive cytotoxicity screening across a broader panel of cancer and normal cell lines.

-

Detailed investigation of the apoptotic pathway induced by this compound, including the role of different caspases and mitochondrial events.

-

Confirmation and characterization of cell cycle arrest, including analysis of key cell cycle regulatory proteins.

-

Direct assessment of the impact of this compound on the phosphorylation status of MAPK pathway components and the activation of the NF-κB and p53 signaling pathways using techniques such as Western blotting and reporter assays.

A thorough understanding of the cellular and molecular mechanisms of this compound will be crucial for evaluating its potential as a therapeutic agent or for understanding its toxicological relevance.

References

- 1. caymanchem.com [caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Satratoxin G from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachybotrylactam: An In-depth Technical Guide on its Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a phenylspirodrimane, a class of meroterpenoids produced by fungi of the genus Stachybotrys.[1] While much of the research on Stachybotrys metabolites has focused on the potent toxicity of macrocyclic trichothecenes, the diverse biological activities of phenylspirodrimanes are an emerging area of scientific interest.[1][2] Among these activities, the immunosuppressive potential of this compound class holds significant promise for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's immunosuppressive properties, drawing on available data for this compound and its close structural analogs.

Presumed Immunosuppressive Activity

Phenylspirodrimanes, including this compound, are presumed to possess immunosuppressive activity.[3] This activity is thought to be mediated primarily through the inhibition of the complement system, a critical component of the innate immune response.[3] While direct and extensive experimental validation of this compound's immunosuppressive effects is still an area of active research, studies on closely related phenylspirodrimanes provide a foundational understanding of its potential mechanism of action.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the immunosuppressive potency of this compound (e.g., IC50 values on immune cell populations). The majority of the available quantitative data pertains to the production of this compound by various Stachybotrys strains under different culture conditions.

| Compound Class | Compound | Assay | Target | Effect | Reference |

| Phenylspirodrimane | K-76 Monocarboxylic Acid | Hemolysis Assay | Complement Cascade | Inhibition of C5 step | [4] |

Mechanism of Action: Inhibition of the Complement System

The primary hypothesized mechanism for the immunosuppressive action of this compound and related phenylspirodrimanes is the inhibition of the complement system. The complement system is a cascade of proteins that, when activated, leads to opsonization, inflammation, and cell lysis.

Studies on K-76, a phenylspirodrimane isolated from Stachybotrys complementi, and its more soluble derivative, K-76 monocarboxylic acid, have demonstrated potent inhibition of the complement cascade.[4][5] The inhibitory action is primarily targeted at the C5 step of the cascade.[4][5] K-76 monocarboxylic acid has been shown to strongly inhibit the generation of the membrane attack complex precursor, C5b, from C5.[4] It is proposed that K-76 COOH may bind to C5, inducing a conformational change that prevents its cleavage by C5 convertase.[4]

Signaling Pathway: The Complement Cascade and Inhibition by Phenylspirodrimanes

The following diagram illustrates the classical, lectin, and alternative pathways of the complement system, highlighting the point of inhibition by the this compound analog, K-76.

References

- 1. Complement inhibition decreases early fibrogenic events in the lung of septic baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. [PDF] An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. | Semantic Scholar [semanticscholar.org]

- 5. A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachybotrylactam: A Technical Guide on its Role as a Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a secondary metabolite produced by fungi of the genus Stachybotrys, most notably Stachybotrys chartarum. It belongs to the phenylspirodrimane (PSD) class of meroterpenoids, which are characterized by a chemical structure derived from a hybrid polyketide and terpenoid biosynthetic pathway[1][2][3]. As a mycotoxin, this compound is part of a diverse family of compounds produced by this fungus, which also includes macrocyclic trichothecenes and atranones[1][4]. While often found in environments with water damage, the specific biological roles and therapeutic potential of this compound are areas of ongoing research[5][6][7]. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, biosynthesis, and known interactions, with a focus on quantitative data and experimental methodologies.

Biological Activity and Quantitative Data

This compound has been investigated for a range of biological activities, demonstrating weak to moderate inhibitory effects in various assays. The following table summarizes the key quantitative data available for this compound and related compounds.

| Compound | Biological Activity | Assay System | IC50 / Concentration | Reference |

| This compound | HIV-1 Protease Inhibition | in vitro enzymatic assay | 161 µM | [8] |

| This compound | Cytotoxicity | HepG2 cells | No observable cytotoxicity up to 100 µM | [8] |

| This compound | Endothelin Antagonism | Not specified | Not specified | [9] |

| This compound | Immunosuppression | Complement system inhibition | Not specified | [9][10] |

| This compound Production | Fungal Culture | S. chartarum on Potato Dextrose Agar (PDA) | 27,100 ng/g | [11][12] |

| This compound Production | Fungal Culture | S. chartarum on Malt Extract Agar (MEA) | 46,300 ng/g | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to assess the biological activity of this compound.

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against HIV-1 protease was determined using an in vitro enzymatic assay. A typical protocol involves the following steps:

-

Reagents and Materials: Recombinant HIV-1 protease, a specific fluorogenic substrate, assay buffer (e.g., sodium acetate buffer at a specific pH), and the test compound (this compound).

-

Assay Procedure:

-

The test compound is dissolved in a suitable solvent, such as DMSO, and diluted to various concentrations.

-

The HIV-1 protease is pre-incubated with the test compound for a specified time at a controlled temperature to allow for binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a fluorometer. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a relevant cell line, such as HepG2 human liver cancer cells.

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

-

Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value can be calculated if a dose-dependent cytotoxic effect is observed. For this compound, no significant cytotoxicity was observed in HepG2 cells at concentrations up to 100 µM[8].

Biosynthesis of this compound

This compound is a member of the phenylspirodrimane family, which are meroterpenoids. Their biosynthesis is proposed to originate from the combination of the polyketide and terpene pathways[1][13]. The biosynthesis is thought to begin with the reaction of farnesyl diphosphate and orsellinic acid to form an intermediate, which then undergoes a series of cyclizations, oxidations, and other enzymatic modifications to produce the diverse range of phenylspirodrimanes, including this compound[13].

Signaling and Molecular Interactions

While a specific signaling pathway directly modulated by this compound in mammalian cells has not been fully elucidated, its known biological activities suggest interactions with key biological systems. The immunosuppressive activity through inhibition of the complement system is a significant finding[9][10]. The complement system is a crucial part of the innate immune response, and its inhibition can have profound effects on inflammation and host defense.

References

- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. toku-e.com [toku-e.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Testing the Toxicity of Stachybotrys chartarum in Indoor Environments—A Case Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Chemical structure and properties of Stachybotrylactam

An In-depth Technical Guide on the Core Chemical Structure and Properties of Stachybotrylactam for Researchers, Scientists, and Drug Development Professionals.

This compound is a mycotoxin belonging to the phenylspirodrimane class of natural products, first isolated from the fungus Stachybotrys sp.[1]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including immunosuppressive and weak antiviral properties[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

Initially, the structure of a related spirolactam was misidentified, but subsequent total synthesis and spectroscopic analysis led to a structural revision, confirming the correct structure of this compound[2]. It is a complex heterocyclic compound featuring a spirodihydrobenzofuranlactam core.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₁NO₄ | [1] |

| Molecular Weight | 385.5 g/mol | [1] |

| CAS Number | 163391-76-2 | [1] |

| Appearance | Light Tan Lyophilisate | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |

| UV max (λ) | 219 nm |

Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification and quantification of this compound. In positive ionization mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments can provide characteristic fragmentation patterns useful for structural confirmation[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound. The complex polycyclic structure results in a detailed spectrum with characteristic shifts for the aromatic, olefinic, and aliphatic protons and carbons. Specific chemical shifts and coupling constants can be found in the supplementary materials of publications detailing its isolation and synthesis[3].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for drug development.

Immunosuppressive Activity

This compound and related phenylspirodrimanes have been reported to possess immunosuppressive properties, primarily through the inhibition of the complement system[4]. The complement system is a crucial part of the innate immune response, and its inhibition can modulate inflammatory processes. The exact molecular mechanism of inhibition by this compound is an area of ongoing research, but it is believed to interfere with the complement activation cascade.

HIV-1 Protease Inhibition

This compound has been shown to exhibit weak inhibitory activity against HIV-1 protease, an enzyme essential for the maturation of the HIV virion[5]. HIV-1 protease cleaves viral polyproteins into functional proteins. Inhibition of this enzyme prevents the formation of mature, infectious virus particles. While the inhibitory concentration (IC₅₀) of this compound is relatively high, its unique chemical scaffold may serve as a starting point for the development of more potent inhibitors.

Potential Interaction with Kv1.3 Potassium Channels

Some studies suggest that phenylspirodrimanes may interact with ion channels. The voltage-gated potassium channel Kv1.3, which is highly expressed on activated T-lymphocytes, plays a crucial role in regulating the immune response. Inhibition of Kv1.3 can suppress T-cell proliferation and cytokine production, making it a target for immunosuppressive drugs. While direct and potent inhibition of Kv1.3 by this compound has not been definitively established, the structural class of the molecule makes this an interesting area for further investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies related to the study of this compound.

Isolation and Purification

This compound is naturally produced by fungi of the genus Stachybotrys. The general workflow for its isolation and purification is outlined below.

Methodology:

-

Fungal Culture: Stachybotrys sp. is cultured on a suitable medium (e.g., potato dextrose agar) to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelium and agar are extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of compounds.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

-

HPLC Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry and ¹H and ¹³C NMR.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound and its IC₅₀ value.

This technical guide provides a foundational understanding of the chemical and biological properties of this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

- 1. psecommunity.org [psecommunity.org]

- 2. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]

Stachybotrylactam: A Technical Guide to Producing Fungal Strains and Chemotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stachybotrylactam, a prominent member of the phenylspirodrimane class of meroterpenoids. Produced by specific fungal strains, this secondary metabolite and its analogues are of significant interest due to their diverse biological activities, including potential immunosuppressive properties. This document details the producing organisms, their distinct chemotypes, factors influencing production, and the experimental protocols for cultivation, extraction, and analysis.

This compound Producing Fungal Strains and Chemotypes

This compound is primarily produced by the filamentous fungus Stachybotrys chartarum, a toxigenic mold commonly found in damp, cellulose-rich environments.[1][2] While other Stachybotrys species also produce phenylspirodrimanes (PSDs), S. chartarum is the most studied source of this compound.[1][3]

S. chartarum is categorized into two primary chemotypes, which are morphologically identical but differ significantly in their secondary metabolite profiles.[4][5][6]

-

Chemotype S (Satratoxin-producing): This chemotype is renowned for producing highly potent macrocyclic trichothecenes (MCTs), such as satratoxins G and H, roridins, and verrucarins.[4][7] These compounds are potent inhibitors of protein synthesis.[2][8]

-

Chemotype A (Atranone-producing): This chemotype produces atranones and their dolabellane precursors, which are generally less cytotoxic than MCTs.[4][7]

Crucially, both Chemotype S and Chemotype A produce this compound and other spirocyclic drimanes.[4][5][6] In fact, phenylspirodrimanes like this compound are often the most abundant class of secondary metabolites produced by Stachybotrys species, irrespective of the chemotype.[6][9] A third genotype, H, has also been identified, which produces phenylspirodrimanes but neither MCTs nor atranones.[10]

Biosynthesis of Phenylspirodrimanes

Phenylspirodrimanes (PSDs), including this compound, are meroterpenoids, meaning their biosynthesis involves a hybrid of the polyketide and terpenoid pathways.[11][12] The pathway is proposed to begin with the farnesylation of orsellinic acid to form an ilicicolin B intermediate.[1][2]

Recent genome mining and gene deletion studies have identified the dedicated gene cluster, designated psd, responsible for the biosynthesis of PSDs in Stachybotrys species.[12] This cluster contains genes encoding key enzymes such as a polyketide synthase, a farnesyl transferase, and various modifying enzymes (e.g., oxidases, methyltransferases) that collectively assemble the final complex structure of this compound and its analogues.[12]

Data Presentation: Influence of Culture Media on Production

The production of this compound and other mycotoxins by S. chartarum is highly dependent on the culture medium.[13][14] The composition of carbon and nitrogen sources significantly impacts fungal growth, sporulation, and secondary metabolism.[9][15]

Table 1: this compound and Stachybotryamide Production by S. chartarum on Different Media

| Medium | This compound (ng/g) | Stachybotryamide (ng/g) | Reference |

| Potato Dextrose Agar (PDA) | 27,100 | 109,000 | [6] |

| Malt Extract Agar (MEA) | 46,300 | 62,500 | [6] |

Data from a single case study isolate. Values can vary significantly between strains.

Table 2: Influence of Nitrogen and Carbon Sources on Mycotoxin Production

A 2023 study systematically investigated the impact of various nitrogen and carbon sources on the production of macrocyclic trichothecenes (MCTs) and this compound (STLAC). While MCT production was strongly linked to sporulation and stimulated by nitrate, STLAC production was not correlated with sporulation.[9][15]

| Nutrient Condition | Effect on Mycelial Growth | Effect on MCT Production | Effect on STLAC Production | Reference |

| Increasing Sodium Nitrate (NaNO₃) Concentration | Positive | Positive | Variable, not directly correlated with nitrate concentration | [9][15] |

| Ammonium Nitrate (NH₄NO₃) or Ammonium Chloride (NH₄Cl) | Inhibitory | Suppressed at high conc. | Not specified, but overall growth was inhibited | [9][15] |

| Potato Starch (as Carbon Source) | Superior | Reliable | Supported | [9][15] |

| Cellulose (as Carbon Source) | Extensive | High | Supported | [13] |

These findings highlight that optimizing culture conditions for this compound may require a different approach than for maximizing MCT production.

Experimental Protocols

Fungal Strain Cultivation

Objective: To grow S. chartarum under controlled laboratory conditions to promote the production of secondary metabolites.

Materials:

-

Stachybotrys chartarum culture (e.g., ATCC 34916)

-

Culture Media: Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or a chemically defined medium.[9][13] Cellulose-based media are also highly effective.[13]

-

Petri dishes

-

Incubator

Protocol:

-

Prepare the selected agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the molten agar into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of the agar plates with a small plug or spore suspension of the S. chartarum strain.

-

Seal the plates with parafilm to prevent contamination and dehydration.

-

Incubate the plates at 25°C in the dark.[13][14] Mycotoxin production is typically analyzed after 14 to 21 days of growth.[10][16]

Extraction of this compound

Objective: To extract secondary metabolites, including this compound, from the fungal biomass and agar medium.

Materials:

-

Fungal culture plates

-

Spatula or scalpel

-

Extraction solvent: Ethyl acetate (EtOAc) is commonly used.[1]

-

Conical flasks or beakers

-

Ultrasonic bath (optional)

-

Rotary evaporator

-

Vials for storage

Protocol:

-

After the incubation period, cut the fungal colony along with the agar into small pieces using a sterile scalpel.

-

Transfer the pieces into a conical flask.

-

Add a sufficient volume of ethyl acetate to completely submerge the fungal material.

-

Agitate the mixture for several hours at room temperature. Sonication can be used to improve extraction efficiency.

-

Filter the mixture to separate the ethyl acetate extract from the solid fungal debris.

-

Repeat the extraction process on the fungal debris 2-3 times to ensure complete recovery.

-

Combine all the ethyl acetate extracts.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Store the dried crude extract at -20°C until further analysis.

Analysis and Quantification by LC-MS/MS

Objective: To identify and quantify this compound in the crude extract using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

Crude fungal extract

-

LC-MS/MS system (e.g., UHPLC coupled to a QqQ or QTOF mass spectrometer)[4][16]

-

Analytical column (e.g., C18 reversed-phase column)

-

Mobile phase solvents (e.g., LC-MS grade water with formic acid, acetonitrile with formic acid)

-

This compound analytical standard

-

Syringe filters (0.22 µm)

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations using the this compound analytical standard. This is crucial for quantification.[4]

-

Chromatographic Separation:

-

Set up an appropriate gradient elution method on the HPLC system to separate this compound from other metabolites in the extract. A typical gradient runs from a high aqueous phase to a high organic phase over several minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for this compound.

-

For identification and characterization of unknown analogues, operate in full scan or product ion scan mode.

-

-

Data Analysis:

References

- 1. mdpi.com [mdpi.com]

- 2. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. psecommunity.org [psecommunity.org]

- 7. zombiemyco.com [zombiemyco.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Toxicological Effects of Stachybotrylactam Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrylactam is a phenylspirodrimane mycotoxin produced by fungi of the genus Stachybotrys, most notably Stachybotrys chartarum, the fungus commonly known as "black mold".[1][2] As a member of the diverse class of secondary metabolites found in environments with fungal contamination, understanding the toxicological profile of this compound and related compounds is critical for assessing human health risks and for potential pharmacological applications.[3][4] This technical guide provides an in-depth analysis of the current scientific literature on the toxicological effects of this compound exposure, with a focus on its molecular mechanisms, cellular impacts, and the experimental methodologies used for its study. Quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate comprehension and further research.

Introduction to this compound

This compound (CAS Number: 163391-76-2) is a mycotoxin belonging to the phenylspirodrimane (PSD) class of meroterpenoids.[2][5][6] These metabolites are characterized by a complex spirocyclic drimane core and are biosynthesized through a combination of the polyketide and terpene pathways.[6] While S. chartarum is notorious for producing highly potent macrocyclic trichothecenes (MCTs) like satratoxins, it also produces PSDs, such as this compound, often in much greater quantities.[4][7] Exposure to S. chartarum and its mycotoxins can occur through inhalation, ingestion, or dermal contact and has been associated with a range of adverse health effects, making the study of its individual components essential.[1][8]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, as well as production levels of this compound under various laboratory conditions.

Table 1: In Vitro Biological and Toxicological Activity

| Parameter | Test System | Concentration / Value | Finding | Reference |

|---|---|---|---|---|

| Cytotoxicity | HepG2 Cells | Up to 100 µM | No observable cytotoxicity | [9] |

| Antiviral Activity | HIV-1 Protease Assay | IC₅₀: 161 µM | Inhibits HIV-1 protease | [9] |

| Inflammatory Response | Human Monocytic THP-1 Cells | 24-hour exposure to fungal extracts | 2-10 times upregulation of IL-1β, IL-8, TNF-α mRNA | [10] |

| Oxidative Stress | Lung Epithelial Type II Cells & Alveolar Macrophages | Exposure to S. chartarum metabolites | Dose-dependent decrease in superoxide dismutase, glutathione peroxidase, and glutathione |[11][12] |

Table 2: Production of this compound by S. chartarum

| Culture Medium | Isolate/Strain | This compound Concentration (ng/g) | Reference |

|---|---|---|---|

| Potato Dextrose Agar (PDA) | Environmental Isolate | 27,100 | [7] |

| Malt Extract Agar (MEA) | Environmental Isolate | 46,300 | [7] |

| Cellulose-Agar (CEL) | Genotype S Strains | High concentrations (comparable to PDA) | [13][14] |

| Glucose-Yeast-Peptone-Agar (GYP) | Genotype S Strains | Poor mycotoxin production | [13][14] |

| Sabouraud-Dextrose-Agar (SAB) | Genotype S Strains | Poor mycotoxin production |[13][14] |

Table 3: In Vivo Effects of a Related Stachybotrys Toxin (Satratoxin G) in Mice

| Effect | Exposure Route | Dose (µg/kg body weight) | Observation | Reference |

|---|---|---|---|---|

| Olfactory Sensory Neuron Apoptosis | Intranasal | 5 µg/kg | No-effect level at 24 hr | [15] |

| Olfactory Sensory Neuron Apoptosis | Intranasal | 25 µg/kg | Lowest-effect level at 24 hr | [15] |

| Olfactory Epithelium Atrophy | Intranasal | 500 µg/kg (single dose) | Maximum atrophy at 3 days post-instillation | [15] |

| Proinflammatory Cytokine Upregulation | Intranasal | Not specified | Elevated mRNA for TNF-α, IL-6, IL-1 in nasal turbinates and olfactory bulb |[15][16] |

Molecular Mechanisms and Signaling Pathways

Exposure to toxins from Stachybotrys, including PSDs and MCTs, triggers a complex cellular response involving multiple signaling cascades. These toxins are known to induce ribotoxic stress, oxidative stress, and DNA damage, which converge on key pathways that regulate inflammation, apoptosis, and cell survival.[17][18]

The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, is a central event in the cellular response to these mycotoxins.[16][18][19] This activation, coupled with the modulation of transcription factors like NF-κB and p53, orchestrates a shift in gene expression that can lead to either cell survival or programmed cell death (apoptosis).[17]

Induction of Apoptosis

Stachybotrys toxins are potent inducers of apoptosis.[17] Studies on murine alveolar macrophages show that exposure leads to the upregulation of a suite of genes involved in programmed cell death.[17] The mechanism involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The MAPK signaling cascade plays a crucial role in this process. Activated JNK and p38 can phosphorylate and activate pro-apoptotic proteins, while the p53 tumor suppressor protein can trigger apoptosis in response to DNA damage.[17][20] This culminates in the activation of executioner caspases, such as caspase-3, which dismantle the cell.[15][20]

Inflammatory Response

A hallmark of exposure to S. chartarum metabolites is a robust inflammatory response.[16][21] In vitro studies on lung macrophages and epithelial cells demonstrate increased production of proinflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, IL-8, and MCP-1.[10][11][16] This response is largely mediated by the activation of the MAPK and NF-κB signaling pathways.[17] NF-κB, a key transcription factor for inflammatory genes, is activated following toxin exposure, leading to the transcription of numerous cytokines that recruit immune cells to the site of exposure.[17]

Experimental Protocols & Methodologies

Standardized protocols are essential for comparing results across studies.[1] The following sections detail common methodologies used to assess the toxicity of this compound and other S. chartarum metabolites.

In Vitro Cell Culture Exposure

This protocol is a generalized representation for assessing cytotoxicity, inflammatory response, and gene expression changes.

-

Cell Culture:

-

Select appropriate cell lines, such as MH-S (murine alveolar macrophages), THP-1 (human monocytes), or A549 (human lung epithelial cells).[10][11][17]

-

Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[12]

-

-

Toxin Preparation and Exposure:

-

Dissolve purified this compound or crude S. chartarum extract in a suitable solvent like DMSO.[5][9]

-

Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Expose sub-confluent cell monolayers to the toxin for specified time points (e.g., 2, 6, 24 hours).[17]

-

-

Endpoint Analysis:

-

Cytotoxicity: Use assays like MTT, LDH release, or live/dead staining to assess cell viability.

-

Inflammatory Markers: Collect cell supernatants to quantify cytokine/chemokine secretion using ELISA or multiplex bead arrays.

-

Gene Expression: Isolate total RNA from cell lysates. Perform quantitative real-time RT-PCR (qPCR) to measure the expression of target genes (e.g., TNF, IL6, CASP3, BAX) or conduct microarray/RNA-seq for global gene expression profiling.[17]

-

Mycotoxin Extraction and Quantification

Accurate quantification of this compound in fungal cultures or environmental samples is crucial.

-

Sample Preparation:

-

Extraction:

-

Analysis by LC-MS/MS:

-

Use an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system for separation and detection.[4][13]

-

Develop a method with specific transitions for this compound and other target mycotoxins.

-

Quantify the analyte by comparing its signal to a standard curve generated from a purified this compound standard.[4]

-

Conclusion and Future Directions

This compound is a biologically active mycotoxin that contributes to the toxicological profile of Stachybotrys chartarum. While it exhibits lower acute cytotoxicity compared to co-occurring macrocyclic trichothecenes, it is implicated in the complex cellular responses to fungal exposure, including inflammation and apoptosis, through the activation of key signaling pathways like MAPK and NF-κB.[9][17] The production of this compound is highly dependent on environmental conditions, highlighting the need for standardized culture and analysis protocols.[13][14]

Future research should focus on:

-

Elucidating the specific protein targets of this compound to better understand its mechanism of action.

-

Investigating the synergistic or antagonistic effects of this compound when present with other Stachybotrys mycotoxins.

-

Conducting further in vivo studies to determine the specific contribution of this compound to the pathologies associated with "black mold" exposure.

-

Exploring the potential therapeutic applications of its immunosuppressive and antiviral properties.[5]

References

- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Inflammatory cytokine gene expression in THP-1 cells exposed to Stachybotrys chartarum and Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An in vitro study of the toxic effects of Stachybotrys chartarum metabolites on lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Satratoxin G from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 17. Global gene expression changes underlying Stachybotrys chartarum toxin-induced apoptosis in murine alveolar macrophages: evidence of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 21. atsjournals.org [atsjournals.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Stachybotrylactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as black mold.[1][2] This compound belongs to the phenylspirodrimane class of secondary metabolites and has garnered significant interest due to its biological activities, including immunosuppressant and weak HIV protease inhibitory effects.[3][4] Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, including fungal cultures, environmental samples, and for quality control in research and drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and reliable platform for the analysis of this mycotoxin.[5][6][7] This application note provides a detailed protocol for the analysis of this compound using HPLC.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development.

| Property | Value |

| CAS Number | 163391-76-2[3][4] |

| Molecular Formula | C₂₃H₃₁NO₄[3][4] |

| Molecular Weight | 385.5 g/mol [3][4] |

| Appearance | Light Tan Lyophilisate[3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO[3][4] |

| UV Maximum (λmax) | 219 nm[4] |

HPLC Method for this compound Analysis

This section outlines a validated UHPLC-DAD-QTOFMS method for the quantification of this compound.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent Infinity 1290 UHPLC system or equivalent |

| Column | Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 150 mm, 2.7 µm)[3] |

| Mobile Phase A | 20 mmol/L formic acid in water[3] |

| Mobile Phase B | 20 mmol/L formic acid in acetonitrile[3] |

| Gradient | 10% to 100% B in 15 min, hold for 2 min, return to 10% in 0.1 min, hold for 3 min[3] |

| Flow Rate | 0.35 mL/min[3] |

| Column Temperature | 60 °C[3] |

| Detection | Diode Array Detector (DAD) scanning 200–640 nm; Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS)[3] |

| Injection Volume | 5 µL |

Method Performance Characteristics

The following table summarizes the quantitative performance of the described HPLC method for this compound analysis.

| Parameter | Value |

| Retention Time | 8.35 min[3] |

| Linearity Range | 10 - 10,000 ng/mL[3] |

| Correlation Coefficient (R²) | > 0.99 |

| Limit of Detection (LOD) | 1.5 ng/g (on PDA medium)[1] |

| Limit of Quantification (LOQ) | 4.4 ng/g (on PDA medium)[1] |

| Matrix Effects (Dust) | Signal suppression of 11%[3] |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.[3] Store the stock solution at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B). A typical calibration curve may include concentrations of 10, 100, 300, 1000, 3000, and 10,000 ng/mL.[3]

Sample Preparation (from Fungal Culture)

This protocol is adapted from a micro-scale extraction method.[6]

-

Extraction: Place three agar plugs (6 mm diameter) from a Stachybotrys culture into a 2 mL screw-top vial.

-

Add 1 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v, with 1% formic acid).[6]

-

Sonication: Sonicate the vial for 60 minutes.[6]

-

Evaporation: Transfer the liquid extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Re-dissolve the dried extract in 400 µL of a solvent mixture (acetonitrile:water, 75:25, v/v, with 1% formic acid).[6]

-

Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 15 minutes.[6]

-

Analysis: Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Biological activity of this compound.

Discussion

The presented HPLC method provides a reliable and sensitive approach for the quantification of this compound. The use of a phenyl-hexyl stationary phase offers a suitable selectivity for this mycotoxin. The detailed protocol for sample preparation from fungal cultures ensures efficient extraction and sample clean-up, minimizing matrix interference.

It is important to note that matrix effects can influence the accuracy of quantification. As demonstrated by the 11% signal suppression in a dust matrix, it is recommended to perform matrix-matched calibrations for complex sample types to ensure the highest accuracy. The provided LOD and LOQ values indicate that the method is sensitive enough for the detection of this compound in relevant samples.

For drug development professionals, this method can be adapted for various applications, including the analysis of this compound in fermentation broths, purified samples, and biological matrices, with appropriate validation for each specific application. The established linearity over a wide concentration range allows for the quantification of both trace levels and higher concentrations of the analyte.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography. The information presented, including chromatographic conditions, method performance characteristics, and sample preparation procedures, serves as a valuable resource for researchers, scientists, and drug development professionals working with this mycotoxin. The use of the described method will facilitate accurate and reliable quantification of this compound, supporting further research into its biological activities and potential applications.

References

- 1. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]